

(-)-Acorenone: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (-)-Acorenone

Cat. No.: B1254648

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Abstract

(-)-Acorenone, a naturally occurring spirocyclic sesquiterpenoid, has garnered interest within the scientific community for its distinct chemical architecture and potential biological activities. This technical guide provides a detailed overview of (-)-Acorenone, focusing on its physicochemical properties, established synthetic routes, and reported biological effects. This document aims to serve as a comprehensive resource, incorporating detailed experimental protocols and visual representations of key chemical and biological processes to facilitate further research and development efforts.

Physicochemical Properties

(-)-Acorenone is characterized by the following molecular and physical properties. The data presented has been compiled from established chemical databases.

Property	Value	Source(s)
CAS Number	5956-05-8	[1]
Molecular Formula	C ₁₅ H ₂₄ O	[1]
Molecular Weight	220.35 g/mol	[1]
IUPAC Name	(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one	[1]
Appearance	Colorless oil	[2]
Synonyms	Acorenone, (-)-4-Acoren-3-one	[1]

Synthesis and Experimental Protocols

The total synthesis of **(-)-Acorenone** and its isomers has been a subject of significant research, leading to the development of several distinct synthetic strategies. A critical step in many of these syntheses is the construction of the characteristic spiro[4.5]decane core.

Key Synthetic Strategies

Several research groups have reported successful total syntheses of acorenone and its isomers. Notable approaches include:

- Trost's Synthesis of Acorenone B: This approach utilizes a novel spiroannelation strategy.[\[3\]](#) [\[4\]](#)
- Oppolzer's Synthesis of **(±)-Acorenone**: This route features an intramolecular ene reaction as a key step.[\[3\]](#)
- Pesaro and Bachmann's Synthesis of **(-)-Acorenone**: This synthesis established the absolute configuration of the naturally occurring enantiomer starting from (+)-limonene.[\[5\]](#)
- Nagumo, Suemune, and Sakai's Synthesis of **(±)-Acorenone B**: This method involves a distinctive ring conversion strategy.[\[3\]](#)

Detailed Experimental Protocol: Spiroannelation via Robinson Annulation (Illustrative)

The following protocol is a representative example of a key spiroannelation step, a common strategy in acorenone synthesis.

Objective: To construct the spiro[4.5]decane core of acorenone.

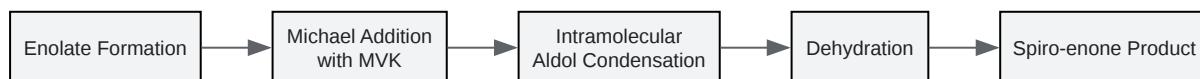
Materials:

- 2-isopropyl-5-methylcyclopentanone
- Methyl vinyl ketone (MVK)
- Base (e.g., sodium hydroxide)
- Solvent (e.g., ethanol)
- Standard laboratory glassware and workup reagents

Procedure:

- Enolate Formation: A solution of 2-isopropyl-5-methylcyclopentanone is treated with a base in a suitable solvent to generate the corresponding enolate.
- Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate undergoes a Michael addition to the α,β -unsaturated ketone of MVK.
- Intramolecular Aldol Condensation and Dehydration: The resulting intermediate is then heated, often with the addition of a stronger base, to facilitate an intramolecular aldol condensation followed by dehydration to yield the spiro-enone product.^[4]
- Workup and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.^[4]

Logical Workflow for a Key Synthetic Step



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Caption: Key stages in the Robinson annulation for spiro-enone synthesis.

Biological Activity and Potential Signaling Pathways

Research into the biological effects of acorenone isomers has revealed potential therapeutic applications, particularly in the area of neurodegenerative diseases.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro biological activities of acorenone isomers.

Compound	Bioactivity	Assay Target	Result	Source(s)
Acorenone B	Cholinesterase Inhibition	Acetylcholinesterase (AChE)	IC ₅₀ : 40.8 µg/mL	[6][7]
Cholinesterase Inhibition	Butyrylcholinesterase (BChE)		IC ₅₀ : 10.9 µg/mL	[6][7]
Antibacterial Activity	Enterococcus faecalis	MIC: >10 mg/mL (inactive)	[8]	
Antibacterial Activity	Staphylococcus aureus	MIC: >10 mg/mL (inactive)	[8]	
Acorenone C	Cholinesterase Inhibition	Acetylcholinesterase (AChE)	23.34% inhibition at 50 µM	[2]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for assessing the cholinesterase inhibitory activity of compounds like acorenone.

Objective: To determine the *in vitro* inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCl) as substrate
- 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB, Ellman's reagent)
- Test compound (e.g., Acorenone B)
- Phosphate buffer (pH 8.0)
- Microplate reader

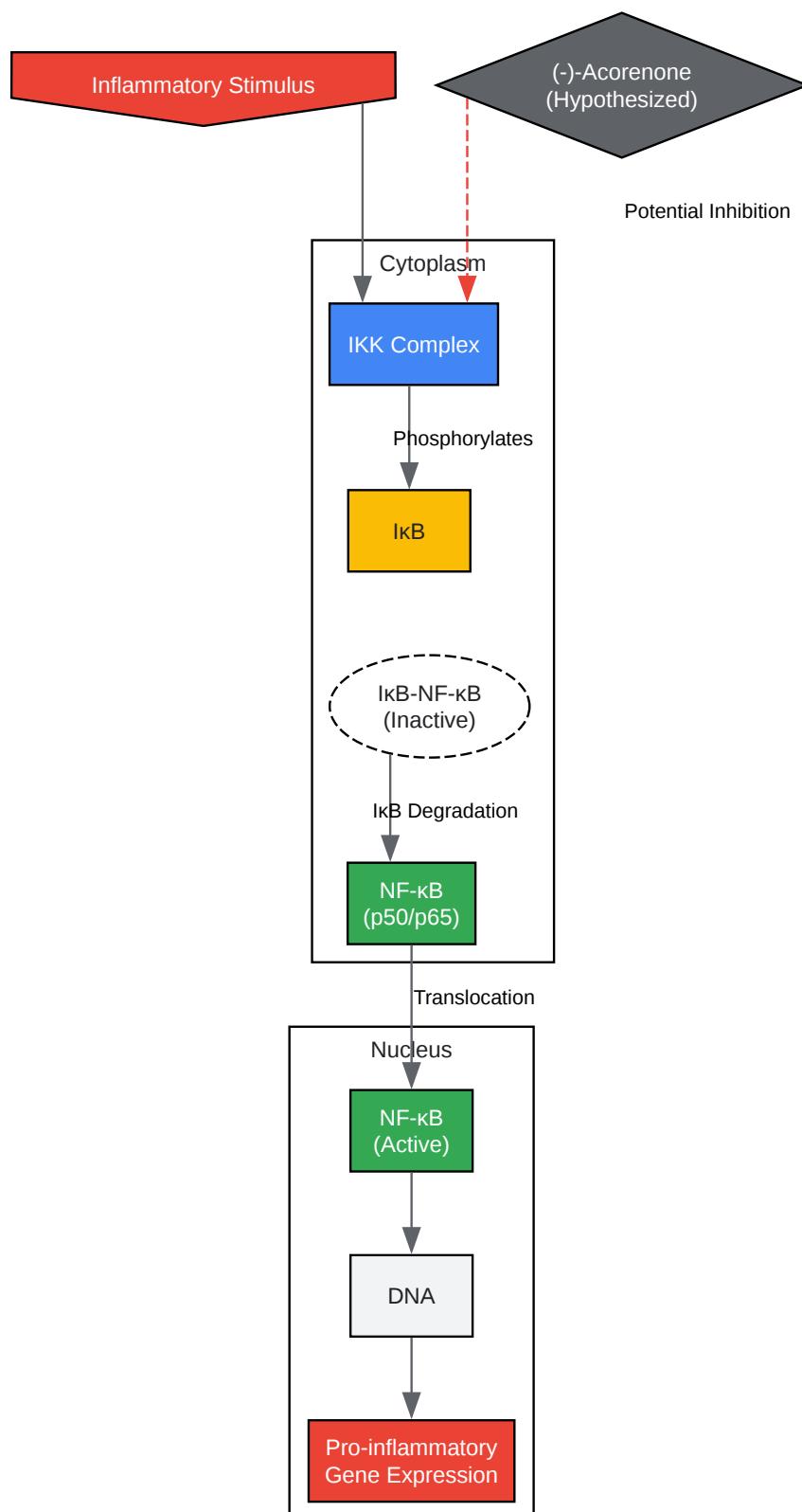
Procedure:

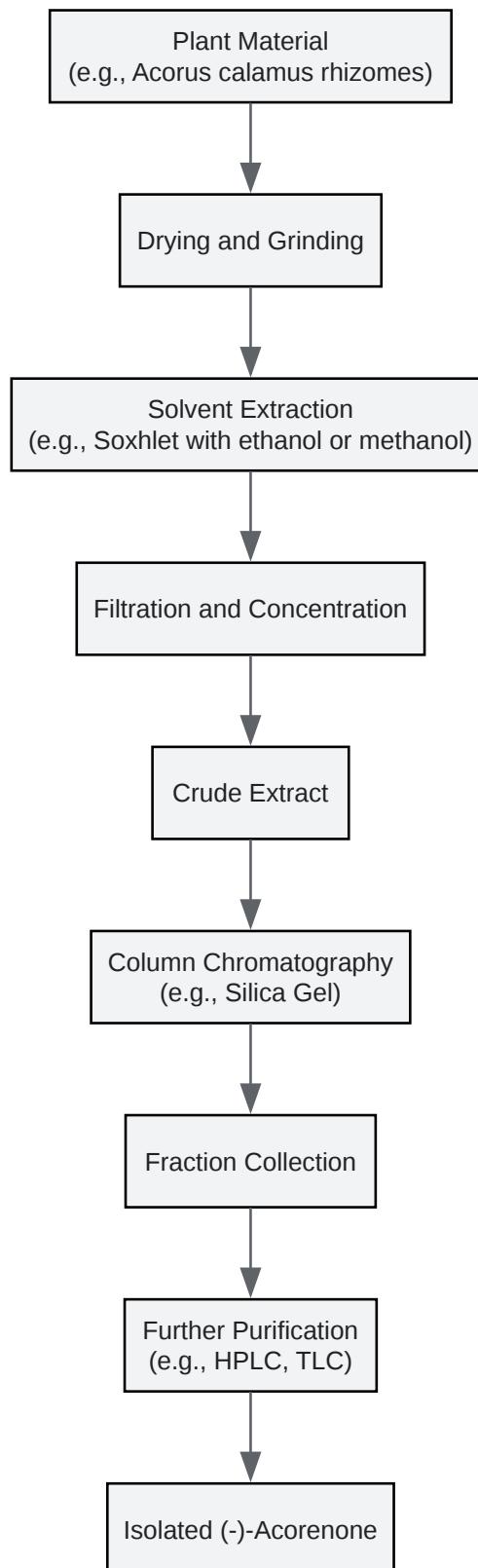
- Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and the respective cholinesterase enzyme. The mixture is incubated for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[2][9]
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCl) and DTNB.
- Measurement: The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader. The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
- Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Potential Signaling Pathway Modulation

Sesquiterpenes, the class of compounds to which acorenone belongs, are known to modulate various signaling pathways. One such pathway of significant interest is the Nuclear Factor-kappa B (NF- κ B) pathway, which is a key regulator of inflammatory responses. While direct evidence for **(-)-Acorenone**'s interaction with this pathway is still emerging, it represents a plausible mechanism for potential anti-inflammatory effects.

Potential Inhibition of the NF- κ B Signaling Pathway



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